molecular formula C11H7N3O3 B14279667 3-Acetyl-4-azido-2H-1-benzopyran-2-one CAS No. 136806-17-2

3-Acetyl-4-azido-2H-1-benzopyran-2-one

Cat. No.: B14279667
CAS No.: 136806-17-2
M. Wt: 229.19 g/mol
InChI Key: GHUCWMFJLUIJPK-UHFFFAOYSA-N
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Description

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Acetyl-4-azido-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as DNA gyrase and COX, leading to their diverse biological activities . The azido group in the compound may also contribute to its reactivity and ability to form covalent bonds with target proteins, enhancing its biological effects.

Comparison with Similar Compounds

3-Acetyl-4-azido-2H-1-benzopyran-2-one can be compared with other coumarin derivatives such as 4-hydroxycoumarin and 3-acetylcoumarin . While all these compounds share the coumarin core structure, the presence of different functional groups at various positions on the ring imparts unique properties to each compound. For example, 4-hydroxycoumarin is widely used as an anticoagulant, while 3-acetylcoumarin has shown potential in inducing apoptosis in cancer cells . The azido group in this compound makes it distinct and potentially more reactive compared to other coumarin derivatives.

Properties

CAS No.

136806-17-2

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

3-acetyl-4-azidochromen-2-one

InChI

InChI=1S/C11H7N3O3/c1-6(15)9-10(13-14-12)7-4-2-3-5-8(7)17-11(9)16/h2-5H,1H3

InChI Key

GHUCWMFJLUIJPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2OC1=O)N=[N+]=[N-]

Origin of Product

United States

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